3-Cyclopropoxy-5-ethylbenzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-ethylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-2-8-5-10(15-9-3-4-9)7-11(6-8)16(12,13)14/h5-7,9H,2-4H2,1H3,(H2,12,13,14) |
InChI Key |
PFZPNEPDTYDWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopropoxy 5 Ethylbenzenesulfonamide
Retrosynthetic Analysis of 3-Cyclopropoxy-5-ethylbenzenesulfonamide
A retrosynthetic analysis of this compound reveals several plausible disconnection points, guiding the design of synthetic routes. The primary disconnections are at the sulfur-nitrogen (S-N) bond of the sulfonamide, the carbon-sulfur (C-S) bond of the sulfonyl group, and the carbon-oxygen (C-O) bond of the cyclopropoxy ether.
Disconnection 1 (S-N bond): Cleavage of the S-N bond leads back to 3-cyclopropoxy-5-ethylbenzenesulfonyl chloride and ammonia (B1221849) or an ammonia equivalent. This is a very common and direct approach to forming sulfonamides.
Disconnection 2 (C-S bond): Breaking the C-S bond points to an aryl precursor, such as 1-cyclopropoxy-3-ethylbenzene, which would undergo an electrophilic aromatic substitution reaction (sulfonylation) to introduce the sulfonyl group.
Disconnection 3 (C-O bond): Disconnecting the cyclopropoxy group suggests a phenolic precursor, namely 3-ethyl-5-hydroxybenzenesulfonamide (B14838040), which could be alkylated with a suitable cyclopropyl (B3062369) electrophile.
These primary disconnections give rise to two main synthetic strategies:
Late-stage Etherification: Constructing the 3-ethyl-5-hydroxybenzenesulfonamide core first, followed by the introduction of the cyclopropyl group via O-alkylation.
Early-stage Etherification: Starting with a precursor that already contains the cyclopropoxy and ethyl groups, such as 1-cyclopropoxy-3-ethylbenzene, and then introducing the sulfonamide functionality.
Exploration of Synthetic Routes for the Benzenesulfonamide (B165840) Core
The formation of the benzenesulfonamide core is a pivotal step in the synthesis. This can be achieved through direct sulfonylation of a benzene (B151609) precursor or via alternative methods that construct the sulfonamide bond from different starting materials.
The direct introduction of a sulfonyl group onto an aromatic ring is a classic method in organic synthesis. In the context of synthesizing this compound, this approach would typically start with 1-cyclopropoxy-3-ethylbenzene.
The most common method for this transformation is electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H). This powerful reagent reacts with the aromatic ring to directly install a chlorosulfonyl group (-SO₂Cl). The directing effects of the existing substituents are crucial for regioselectivity. The cyclopropoxy group (an alkoxy group) and the ethyl group are both ortho, para-directors. Since the para position to the cyclopropoxy group is occupied by the ethyl group, and vice-versa, the sulfonyl group is directed to the positions ortho to both substituents, leading to the desired 3,5-disubstituted pattern.
The resulting 3-cyclopropoxy-5-ethylbenzenesulfonyl chloride is then typically reacted with ammonia or an ammonium (B1175870) salt to form the final sulfonamide.
| Method | Reagent | Typical Conditions | Notes |
| Chlorosulfonylation | Chlorosulfonic acid (ClSO₃H) | Excess reagent, often at low temperatures (e.g., 0-25 °C) | A highly reactive and hazardous reagent; provides the sulfonyl chloride directly. |
| Sulfonation | Fuming sulfuric acid (H₂SO₄/SO₃) | Heat | Produces a sulfonic acid (-SO₃H), which must then be converted to the sulfonyl chloride (e.g., with PCl₅ or SOCl₂). |
While effective, these methods often require harsh conditions and the use of hazardous reagents. The reversibility of sulfonation can also be a factor, although this is more commonly exploited as a strategy for using the sulfonyl group as a temporary blocking group.
Modern synthetic chemistry offers several alternative pathways to the sulfonamide moiety that can circumvent the use of harsh reagents like chlorosulfonic acid.
From Aryl Halides: Palladium-catalyzed methods have been developed to convert aryl halides into sulfonamides. For example, 1-bromo-3-cyclopropoxy-5-ethylbenzene (B14843082) could be coupled with a source of sulfur dioxide, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form a sulfinate intermediate, which can then be converted to the sulfonamide.
From Arylsulfinic Acids or their Salts: A more direct approach involves the coupling of arylsulfinic acids with nitrogen sources. For instance, 3-cyclopropoxy-5-ethylbenzenesulfinic acid could be coupled with an amine source under oxidative conditions. Dual copper and visible-light-catalyzed reactions have been developed for coupling phenylsulfinic acid derivatives with aryl azides to form sulfonamides under mild, redox-neutral conditions.
From Carboxylic Acids: A novel strategy involves the decarboxylative halosulfonylation of aromatic carboxylic acids. This method uses copper ligand-to-metal charge transfer (LMCT) to convert an aromatic acid into a sulfonyl chloride in a one-pot process, which is then aminated to yield the sulfonamide. This would allow for the use of 3-cyclopropoxy-5-ethylbenzoic acid as a starting material.
| Strategy | Starting Material | Key Reagents/Catalysts | Advantages |
| Diazotization | Aryl amine (e.g., 3-cyclopropoxy-5-ethylaniline) | NaNO₂, HCl; then SO₂, CuCl₂ | Allows for synthesis from readily available anilines. |
| Metal-Catalyzed Coupling | Aryl halide (e.g., 1-bromo-3-cyclopropoxy-5-ethylbenzene) | Pd or Ni catalyst, SO₂ source (e.g., DABSO), amine | Milder conditions, good functional group tolerance. |
| Oxidative Coupling | Arylsulfinic Acid | Cu/Visible light catalyst, azide (B81097) source | Mild, redox-neutral conditions. |
| Decarboxylative Sulfonylation | Aryl carboxylic acid | Cu catalyst, SO₂, chlorinating agent, amine | Avoids prefunctionalization of starting materials. |
Elaboration of the Ethyl Substituent on the Benzene Ring
The introduction of a straight-chain alkyl group, such as ethyl, onto a benzene ring is most reliably achieved via a two-step process involving acylation followed by reduction. This approach circumvents the common issues of carbocation rearrangement and polyalkylation associated with direct alkylation methods.
Methods for Alkylation at Specific Aromatic Positions
Direct alkylation of an aromatic ring using an ethyl halide and a Lewis acid catalyst (Friedel-Crafts alkylation) is often complicated by side reactions. byjus.comyoutube.com A more controlled and widely used method is the Friedel-Crafts acylation, which introduces an acetyl group that is subsequently reduced to the ethyl group. organic-chemistry.org
In a plausible synthetic route to this compound, one might start with a precursor such as 1-cyclopropoxy-3-bromobenzene. Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce the acetyl group. The strongly activating cyclopropoxy group would direct the substitution to the positions ortho and para to it. youtube.comwikipedia.org While this presents regiochemical challenges, the acylation step itself is a robust method for forming the necessary carbon-carbon bond. The resulting ketone is deactivated, which conveniently prevents further acylation reactions. organic-chemistry.org
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Friedel-Crafts Alkylation | CH₃CH₂Cl, AlCl₃ | Single step for C-C bond formation. | Prone to carbocation rearrangement; Polyalkylation is common as the product is more reactive than the starting material. wisc.edu |
| Friedel-Crafts Acylation followed by Reduction | 1. CH₃COCl, AlCl₃ 2. Reduction (e.g., Zn(Hg), HCl) | No carbocation rearrangement occurs; Product is deactivated, preventing polyacylation. organic-chemistry.org | Requires an additional reduction step. |
Functional Group Interconversions for Ethyl Group Installation
The most significant functional group interconversion for installing the ethyl group is the reduction of the acetyl moiety introduced during Friedel-Crafts acylation. This transformation converts the aryl ketone into the desired alkylbenzene. Two classical methods for this reduction are the Clemmensen reduction and the Wolff-Kishner reduction. wikipedia.org
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orglibretexts.orgchem-station.com These strongly acidic conditions are effective for aryl-alkyl ketones but are incompatible with substrates that possess acid-sensitive functional groups. libretexts.org
The Wolff-Kishner reduction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. organic-chemistry.orgwikipedia.orgbyjus.com The reaction proceeds under basic conditions, making it an excellent alternative for substrates that are unstable in strong acid. organic-chemistry.org The choice between these two methods depends entirely on the functional group tolerance of the specific intermediate being used.
| Reduction Method | Reagents & Conditions | Mechanism Environment | Advantages | Limitations |
|---|---|---|---|---|
| Clemmensen Reduction | Zn(Hg), conc. HCl, Heat | Strongly Acidic | Effective for aryl ketones; avoids use of hazardous hydrazine. | Substrate must be stable to strong acid; mechanism is not fully understood. wikipedia.orglibretexts.org |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, High-boiling solvent (e.g., ethylene (B1197577) glycol), Heat | Strongly Basic | Suitable for acid-sensitive substrates. organic-chemistry.org | Requires high temperatures; substrate must be stable to strong base. wikipedia.orgmasterorganicchemistry.com |
Optimization of Reaction Conditions and Yields for this compound Synthesis
Achieving a high yield of the final product requires the optimization of each step in the synthetic sequence. Key reactions such as Friedel-Crafts acylation and the subsequent chlorosulfonation are particularly sensitive to reaction parameters.
For a Friedel-Crafts acylation step, variables such as the choice of Lewis acid catalyst, solvent, temperature, and reaction time must be carefully controlled. The amount of catalyst is crucial; a stoichiometric quantity is often required because the ketone product can form a complex with the Lewis acid. organic-chemistry.orgwikipedia.org
Similarly, the chlorosulfonation step, where the -SO₂Cl group is introduced using chlorosulfonic acid, is highly dependent on reaction conditions. stackexchange.comyoutube.com The temperature must be carefully managed to prevent side reactions and decomposition. The ratio of the aromatic substrate to the sulfonating agent can also significantly impact the yield and purity of the resulting sulfonyl chloride.
Below are illustrative tables showing potential optimization parameters for key synthetic steps.
| Entry | Catalyst (Equivalents) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | AlCl₃ (1.1) | CS₂ | 25 | 75 |
| 2 | AlCl₃ (1.1) | CH₂Cl₂ | 25 | 82 |
| 3 | AlCl₃ (1.5) | CH₂Cl₂ | 25 | 85 |
| 4 | AlCl₃ (1.5) | CH₂Cl₂ | 0 | 88 |
| 5 | FeCl₃ (1.5) | CH₂Cl₂ | 0 | 65 |
| Entry | ClSO₃H (Equivalents) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 3.0 | None | 25 | 60 |
| 2 | 5.0 | None | 25 | 70 |
| 3 | 5.0 | None | 0 | 85 |
| 4 | 5.0 | CHCl₃ | 0 | 82 |
Purification and Isolation Techniques for Synthetic Intermediates and Final this compound
The isolation and purification of intermediates and the final product are critical for obtaining a compound of high purity. A combination of extraction, chromatography, and crystallization techniques is typically employed.
Liquid-liquid extraction is commonly used during the workup of each synthetic step to separate the organic product from inorganic salts, excess acids or bases, and water-soluble impurities.
Column chromatography is a versatile technique for purifying synthetic intermediates, particularly non-polar compounds or oils that are difficult to crystallize. wikipedia.orgorgchemboulder.com The crude mixture is loaded onto a column of stationary phase (e.g., silica (B1680970) gel), and a mobile phase (eluent) is passed through the column. orgchemboulder.com Compounds separate based on their differing affinities for the stationary and mobile phases. orgchemboulder.com For example, an aryl ketone intermediate could be purified using a hexane/ethyl acetate (B1210297) solvent system. wikipedia.org
Recrystallization is the primary method for purifying the final this compound product, which is expected to be a crystalline solid. libretexts.org The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the desired compound crystallizes out, leaving impurities behind in the solvent. libretexts.org The choice of solvent is critical for effective purification. mt.com
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 3 Cyclopropoxy 5 Ethylbenzenesulfonamide
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.
For 3-Cyclopropoxy-5-ethylbenzenesulfonamide, with a chemical formula of C₁₁H₁₅NO₃S, the expected exact mass can be calculated. An HRMS analysis, likely using electrospray ionization (ESI), would be expected to yield a measured mass that closely matches this theoretical value, thereby confirming the molecular formula.
Table 1: Theoretical and Expected HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) | Expected Measured Mass (Da) |
| [M+H]⁺ | C₁₁H₁₆NO₃S⁺ | 242.0851 | ~242.0851 |
| [M+Na]⁺ | C₁₁H₁₅NNaO₃S⁺ | 264.0670 | ~264.0670 |
The observation of an ion peak at an m/z value corresponding to the calculated exact mass of the protonated molecule ([M+H]⁺) or other adducts would provide strong evidence for the compound's elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic structure of a molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the ethyl group, the cyclopropoxy group, and the aromatic ring.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (3H) | 7.0 - 7.5 | m | 3H |
| Sulfonamide (2H) | 4.5 - 5.5 | s (broad) | 2H |
| Cyclopropoxy-CH (1H) | 3.8 - 4.2 | m | 1H |
| Ethyl-CH₂ (2H) | 2.6 - 2.8 | q | 2H |
| Ethyl-CH₃ (3H) | 1.2 - 1.4 | t | 3H |
| Cyclopropoxy-CH₂ (4H) | 0.7 - 0.9 | m | 4H |
Predicted shifts are based on typical values for similar functional groups.
The aromatic protons would likely appear as complex multiplets due to their meta-substitution pattern. The ethyl group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to coupling with each other. The cyclopropoxy group protons would likely present as complex multiplets in the upfield region of the spectrum. The sulfonamide protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-S | 145 - 150 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-Et | 140 - 145 |
| Aromatic C-H (x3) | 110 - 130 |
| Cyclopropoxy-CH | 50 - 60 |
| Ethyl-CH₂ | 25 - 30 |
| Ethyl-CH₃ | 10 - 15 |
| Cyclopropoxy-CH₂ | 5 - 10 |
Predicted shifts are based on typical values for similar functional groups.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the ethyl group's methyl and methylene protons. It would also help to delineate the coupling network among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would be used to definitively assign the carbon signals for the ethyl and cyclopropoxy groups, as well as the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is critical for establishing the connectivity of the different fragments of the molecule. For example, correlations would be expected between the ethyl methylene protons and the aromatic ring carbons, and between the cyclopropoxy methine proton and its attached aromatic carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Sulfonamide | N-H stretch | 3200 - 3400 |
| Aromatic | C-H stretch | 3000 - 3100 |
| Alkyl | C-H stretch | 2850 - 3000 |
| Sulfonamide | S=O asymmetric stretch | 1300 - 1350 |
| Sulfonamide | S=O symmetric stretch | 1140 - 1180 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Ether | C-O stretch | 1000 - 1300 |
The presence of strong absorption bands in these regions would confirm the existence of the sulfonamide, aromatic, ethyl, and cyclopropoxy functional groups.
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and conformational details. This technique would definitively confirm the connectivity and stereochemistry of the molecule in the solid state. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice.
Chromatographic Purity Assessment and Enantiomeric Excess Determination
The purity and enantiomeric composition of pharmaceutical compounds are critical quality attributes that necessitate the use of robust and sensitive analytical methodologies. For this compound, a comprehensive approach utilizing various chromatographic techniques is essential to ensure its chemical integrity and stereochemical purity. High-Performance Liquid Chromatography (HPLC), Chiral High-Performance Liquid Chromatography (Chiral-HPLC), and Gas Chromatography (GC) are powerful tools for assessing purity and determining enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound and for the quantification of any related impurities. The development of a stability-indicating HPLC method is crucial for separating the main compound from its potential degradation products and synthetic intermediates.
A typical RP-HPLC method would employ a C8 or C18 stationary phase, which provides the necessary hydrophobicity to retain the analyte and related substances. The mobile phase composition, a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol), is optimized to achieve the desired separation. Gradient elution is often preferred over isocratic elution to ensure the timely elution of all compounds with varying polarities. UV detection is commonly used, with the detection wavelength selected based on the UV absorbance maximum of this compound.
A simple, reliable, and sensitive analytical method for the quantitative determination of related substances in sulfonamides can be achieved using HPLC with a UV-visible or photodiode array (PDA) detector. wu.ac.thresearchgate.net The selection of the column and mobile phase is critical for achieving sharp peaks and good resolution. wu.ac.th For many sulfonamides, a C8 column with a gradient mobile phase program has been shown to be effective. wu.ac.th
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound | Parameter | Condition | | :--- | :--- | | Stationary Phase | Octadecyl silane (B1218182) (C18), 5 µm, 250 x 4.6 mm | | Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | % B | | | 0 | 30 | | | 20 | 70 | | | 25 | 70 | | | 26 | 30 | | | 30 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 230 nm | | Injection Volume | 10 µL |
This table presents a hypothetical HPLC method based on common practices for analyzing substituted benzenesulfonamides.
Chiral-HPLC for Enantiomeric Excess Determination
As this compound may exist as enantiomers if a chiral center is present or introduced during synthesis, the determination of its enantiomeric purity is of paramount importance. Chiral-HPLC is the most widely used technique for separating and quantifying enantiomers. phenomenex.com The key to this separation lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are versatile and have been successfully used for the separation of a wide range of chiral compounds, including those with sulfonamide moieties. mdpi.com The separation can be performed in either normal-phase or reversed-phase mode. Normal-phase chromatography, using mobile phases like hexane/ethanol or hexane/isopropanol, often provides better selectivity for chiral separations. phenomenex.com
The basis for many chiral separations is a phenomenon known as inclusion complexing, which is effective for various CSPs, including those based on cyclodextrins, macrocyclic glycopeptides, cellulose, and amylose. sigmaaldrich.com
Table 2: Representative Chiral-HPLC Method Parameters for Enantiomeric Excess Determination of this compound
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 5 µL |
This table outlines a potential Chiral-HPLC method, drawing upon established principles for the chiral separation of related compounds.
Gas Chromatography (GC) for Purity and Residual Solvent Analysis
Gas chromatography is another valuable technique for the analysis of this compound, particularly for assessing the presence of volatile impurities and residual solvents. Due to the relatively low volatility and polar nature of sulfonamides, derivatization is often necessary to improve their thermal stability and chromatographic behavior. However, for certain impurities or related compounds, direct GC analysis may be feasible.
When coupled with a mass spectrometer (GC-MS), this method provides high selectivity and sensitivity, allowing for the identification and quantification of trace-level impurities. The selection of an appropriate capillary column, such as one with a mid-polarity stationary phase, is crucial for achieving good separation. The temperature program of the GC oven is optimized to ensure the efficient separation of all volatile components.
For the analysis of related substances like methyl and ethyl esters of benzenesulfonic acid, solid-phase microextraction (SPME) coupled with GC-MS can be a highly effective method for determining these esters at trace levels in active pharmaceutical ingredients. researchgate.net
Table 3: Suggested GC-MS Method Parameters for Impurity Profiling of this compound
| Parameter | Condition |
|---|---|
| Stationary Phase | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | Initial: 100 °C (hold 2 min) |
| Ramp: 15 °C/min to 280 °C (hold 10 min) | |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 amu |
This table provides a plausible GC-MS method for the analysis of volatile impurities related to this compound, based on general analytical practices for similar compounds.
Structure Activity Relationship Sar Studies of 3 Cyclopropoxy 5 Ethylbenzenesulfonamide and Analogues
Design Principles for 3-Cyclopropoxy-5-ethylbenzenesulfonamide Analogues
The design of analogues of this compound is founded on a systematic approach to probe the chemical space around the core scaffold. This involves altering the electronic, steric, and hydrophobic properties of the molecule to enhance its interaction with the target protein.
The cyclopropoxy group at the 3-position of the benzene (B151609) ring is a key feature of the lead compound. The cyclopropyl (B3062369) moiety is a valuable substituent in drug design due to its unique conformational and electronic properties. nih.govresearchgate.netchemijournal.comnih.govnih.gov It introduces a degree of rigidity and can influence the pKa of nearby functional groups. nih.gov Systematic variations of this group are designed to explore the size, shape, and electronic requirements of the binding pocket in this region.
Key Research Findings:
Ring Size and Conformation: Replacing the cyclopropoxy group with other small cycloalkoxy groups (e.g., cyclobutoxy, cyclopentoxy) can help determine the optimal ring size for fitting into the target's binding site. The rigid nature of the cyclopropyl ring may be crucial for maintaining a specific conformation required for high-affinity binding. nih.gov
Electronic Effects: The electron-donating nature of the alkoxy group can be modulated by introducing substituents on the cyclopropyl ring itself (e.g., methyl, fluoro). These modifications can alter the electron density of the benzene ring and influence interactions with the target.
Metabolic Stability: The cyclopropyl group is often introduced to enhance metabolic stability by blocking potential sites of oxidation. researchgate.netnih.govnih.gov Variations that retain or improve this stability are prioritized.
Table 1: Hypothetical SAR Data for Variation of the Cyclopropoxy Substituent
| Analogue | Modification | Relative Activity | Rationale |
|---|---|---|---|
| Parent | 3-Cyclopropoxy | 1.0 | Baseline activity. |
| A1 | 3-Isopropoxy | 0.7 | Increased steric bulk may be detrimental. |
| A2 | 3-Methoxy | 0.5 | Smaller size and different conformation may lead to weaker binding. |
| A3 | 3-(1-Methylcyclopropoxy) | 1.2 | Methyl group may provide additional favorable hydrophobic interactions. |
| A4 | 3-(1-Fluorocyclopropoxy) | 0.9 | Introduction of fluorine can alter electronic properties and hydrogen bonding potential. |
The ethyl group at the 5-position likely occupies a hydrophobic pocket within the binding site. Modifications to this substituent are aimed at optimizing these hydrophobic interactions and exploring the spatial constraints of the pocket.
Key Research Findings:
Alkyl Chain Length and Branching: Varying the length of the alkyl chain (e.g., methyl, propyl, butyl) can probe the depth of the hydrophobic pocket. Introducing branching (e.g., isopropyl, tert-butyl) can provide insights into the width and shape of the pocket.
Positional Isomers: Moving the ethyl group to other positions on the benzene ring (e.g., 2-, 4-, or 6-position) is a critical step to understand the required substitution pattern for optimal activity. The 1,3,5-substitution pattern may be essential for orienting the key functional groups correctly.
Introduction of Unsaturation: Replacing the ethyl group with a vinyl or ethynyl (B1212043) group can introduce rigidity and alter the electronic properties of the ring.
Table 2: Hypothetical SAR Data for Modifications to the Ethyl Substituent
| Analogue | Modification | Relative Activity | Rationale |
|---|---|---|---|
| Parent | 5-Ethyl | 1.0 | Baseline activity. |
| B1 | 5-Methyl | 0.6 | Suboptimal filling of the hydrophobic pocket. |
| B2 | 5-Propyl | 1.3 | Longer chain may lead to enhanced hydrophobic interactions. |
| B3 | 5-Isopropyl | 0.9 | Increased bulk may cause a steric clash. |
| B4 | 4-Ethyl | 0.2 | Incorrect positioning of the hydrophobic group for optimal binding. |
The sulfonamide group is a common pharmacophore in many drug classes and often acts as a hydrogen bond donor and/or acceptor. nih.gov Modifications to the sulfonamide nitrogen (N1) can significantly impact the compound's binding affinity, selectivity, and physicochemical properties.
Key Research Findings:
Alkylation and Arylation: Introducing small alkyl (e.g., methyl, ethyl) or aryl groups on the sulfonamide nitrogen can probe for additional binding pockets. However, disubstitution on the sulfonamide nitrogen often leads to a loss of activity if the NH group is a critical hydrogen bond donor.
Introduction of Functional Groups: Incorporating functional groups that can participate in hydrogen bonding (e.g., hydroxyethyl) or form salt bridges (e.g., carboxyethyl) can lead to new interactions with the target.
Cyclic Sulfonamides: Incorporating the sulfonamide nitrogen into a cyclic system (e.g., saccharin (B28170) analogues) can restrict the conformation and potentially increase affinity.
Table 3: Hypothetical SAR Data for Sulfonamide Nitrogen Substitutions
| Analogue | Modification | Relative Activity | Rationale |
|---|---|---|---|
| Parent | -SO2NH2 | 1.0 | Baseline activity. |
| C1 | -SO2NHCH3 | 1.5 | Methyl group may occupy a small hydrophobic pocket. |
| C2 | -SO2N(CH3)2 | 0.1 | Loss of essential hydrogen bond donation. |
| C3 | -SO2NH(CH2)2OH | 1.8 | Hydroxyl group may form a new hydrogen bond. |
| C4 | -SO2NH-phenyl | 0.4 | Bulky aryl group may introduce steric hindrance. |
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. acs.orgresearchgate.net This approach can be used to improve potency, selectivity, metabolic stability, and other pharmacokinetic parameters.
Key Research Findings:
Sulfonamide Isosteres: The sulfonamide group can be replaced by other acidic functional groups such as a carboxylic acid, tetrazole, or hydroxamic acid to explore alternative hydrogen bonding and ionic interactions.
Benzene Ring Bioisosteres: The central benzene ring can be replaced with various heterocyclic rings (e.g., pyridine, thiophene, pyrazole) to alter the electronic distribution, dipole moment, and potential for hydrogen bonding of the scaffold.
Cyclopropoxy Bioisosteres: The cyclopropoxy group could be replaced by other small, rigid groups that mimic its size and conformational properties, such as an oxetane (B1205548) or a gem-dimethyl group, to modulate polarity and solubility. epa.gov
Table 4: Hypothetical SAR Data for Bioisosteric Replacements
| Analogue | Modification | Relative Activity | Rationale |
|---|---|---|---|
| Parent | -SO2NH2 | 1.0 | Baseline activity. |
| D1 | -CONH2 (Carboxamide) | 0.3 | Different geometry and electronic properties compared to sulfonamide. |
| D2 | Tetrazole | 0.8 | Similar acidity and hydrogen bonding capabilities to sulfonamide. |
| D3 | Pyridine ring (for benzene) | 0.6 | Altered electronics and potential for new hydrogen bonds. |
| D4 | Oxetane (for cyclopropoxy) | 0.9 | Similar size and rigidity, but increased polarity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemijournal.com These models can then be used to predict the activity of newly designed analogues, thereby prioritizing synthetic efforts.
The foundation of a robust QSAR model lies in the careful selection and calculation of molecular descriptors that accurately capture the physicochemical properties relevant to the biological activity of the this compound derivatives. nih.gov These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.
Key Research Findings:
Electronic Descriptors: These descriptors quantify the electronic properties of the molecules. For benzenesulfonamide (B165840) derivatives, important electronic descriptors include Hammett constants (σ) for substituents on the benzene ring, atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov These descriptors are crucial for modeling interactions such as hydrogen bonding and electrostatic interactions.
Steric Descriptors: These parameters describe the size and shape of the molecules. Commonly used steric descriptors include molecular weight, molar volume, molar refractivity (MR), and Taft steric parameters (Es). These are important for modeling how well a molecule fits into the binding site and for identifying potential steric clashes.
Hydrophobic Descriptors: Hydrophobicity is a critical factor in drug absorption, distribution, and binding to target proteins. The most widely used hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP). Other descriptors include the calculated logP (ClogP) and molar lipophilicity potential.
Topological Descriptors: These descriptors are numerical values derived from the 2D representation of the molecule and describe its connectivity and branching. Examples include connectivity indices (e.g., Kier & Hall indices) and shape indices.
3D Descriptors: Advanced QSAR models often employ 3D descriptors derived from the three-dimensional conformation of the molecules. These can include descriptors of molecular shape, surface area, and volume, as well as fields from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). chemijournal.com
Table 5: Commonly Used Molecular Descriptors in QSAR Studies of Benzenesulfonamides
| Descriptor Class | Descriptor | Property Encoded |
|---|---|---|
| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of substituents. |
| Atomic Charges | Distribution of charge within the molecule. | |
| Dipole Moment | Overall polarity of the molecule. | |
| HOMO/LUMO Energies | Electron-donating/accepting capabilities. | |
| Steric | Molar Refractivity (MR) | Volume and polarizability of the molecule. |
| Taft Steric Parameter (Es) | Steric bulk of substituents. | |
| Molecular Volume | Overall size of the molecule. | |
| Hydrophobic | logP / ClogP | Lipophilicity of the molecule. |
| Hydrophobic Surface Area | Area of the molecule's surface that is hydrophobic. | |
| Topological | Connectivity Indices | Branching and connectivity of the molecular graph. |
| Shape Indices | Overall shape of the molecule. |
Development and Validation of QSAR Models (e.g., MLR, PLS, CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that quantitatively correlate the structural or physicochemical properties of a series of compounds with their biological activities. neovarsity.orgjocpr.com These models are instrumental in modern drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing costs. jocpr.comnih.gov For benzenesulfonamide derivatives, including analogues of this compound, various QSAR methods can be employed to understand the structural requirements for their biological effects.
Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are classical QSAR methods. MLR establishes a linear equation that relates the biological activity to a set of molecular descriptors. PLS is an extension of MLR that can handle datasets with a large number of correlated descriptors. acs.org The development of a robust MLR or PLS model involves the careful selection of a training set of compounds and relevant molecular descriptors, such as electronic, steric, and hydrophobic parameters. nanobioletters.com
A hypothetical set of this compound analogues and their properties for a QSAR study is presented below:
| Compound | R1 | R2 | LogP | Molar Refractivity | Biological Activity (IC50, µM) |
| 1 | H | H | 2.5 | 60 | 10.5 |
| 2 | CH3 | H | 3.0 | 65 | 8.2 |
| 3 | H | OCH3 | 2.3 | 62 | 12.1 |
| 4 | Cl | H | 3.2 | 64 | 7.5 |
| 5 | CH3 | OCH3 | 2.8 | 67 | 9.0 |
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields around the molecules. nih.govingentaconnect.com In CoMFA, the steric and electrostatic fields are calculated at various grid points around the aligned molecules, and these values are then correlated with the biological activity using PLS. researchgate.net CoMSIA, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.netmdpi.com
The development of CoMFA and CoMSIA models begins with the alignment of the training set of molecules, which is a critical step. nih.gov The statistical quality and predictive power of the generated models are assessed through various validation metrics. wikipedia.org Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. nih.gov External validation involves predicting the activity of a separate test set of compounds that were not used in model development. The predictive ability is evaluated by the predictive correlation coefficient (r²_pred). mdpi.com
A summary of typical validation parameters for QSAR models is shown in the table below:
| Parameter | Description | Acceptable Value |
| q² | Cross-validated correlation coefficient | > 0.5 |
| r² | Non-cross-validated correlation coefficient | > 0.6 |
| r²_pred | Predictive correlation coefficient for the external test set | > 0.5 |
| RMSE | Root Mean Square Error | As low as possible |
These rigorous validation processes ensure that the developed QSAR models are robust and can reliably predict the activity of new, untested benzenesulfonamide analogues. acs.org
Interpretation of QSAR Model Outputs for Design Guidance
The primary goal of developing QSAR models is to gain insights that can guide the design of new, more potent compounds. neovarsity.org The interpretation of the model outputs is therefore a crucial step in the drug design process.
For MLR and PLS models, the coefficients of the descriptors in the final equation indicate their relative importance and the direction of their influence on the biological activity. A positive coefficient suggests that increasing the value of that descriptor will enhance the activity, while a negative coefficient indicates the opposite. This information can guide the modification of the lead compound, such as this compound, to optimize its properties.
In the case of CoMFA and CoMSIA, the results are visualized as 3D contour maps. mdpi.com These maps highlight regions around the molecule where modifications are likely to affect the biological activity:
Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours show areas where steric hindrance is detrimental.
Electrostatic Contour Maps: Blue contours represent regions where electropositive groups enhance activity, whereas red contours indicate areas where electronegative groups are preferred.
Hydrophobic Contour Maps: Yellow or white contours may show regions where hydrophobic groups are favorable, while grey or cyan contours can indicate areas where hydrophilic groups are beneficial.
Hydrogen Bond Donor/Acceptor Maps: Cyan or magenta contours can be used to indicate favorable regions for hydrogen bond donors and acceptors, respectively.
By superimposing these contour maps on the structure of a lead compound like this compound, medicinal chemists can visually identify the key structural features required for optimal biological activity and propose targeted modifications. nih.gov For instance, if a green contour appears near the ethyl group, it would suggest that larger alkyl groups at this position might increase potency. Conversely, a red contour near the cyclopropoxy group would imply that introducing an electronegative atom in this region could be beneficial.
Conformational Analysis and its Influence on Proposed Activity Profiles of this compound
The three-dimensional conformation of a molecule plays a pivotal role in its biological activity, as it dictates how the molecule interacts with its biological target. nih.gov Conformational analysis aims to identify the preferred spatial arrangements of a molecule, known as conformers, and their relative energies. For this compound, understanding its conformational preferences is essential for elucidating its activity profile.
It is important to note that the bioactive conformation, which is the conformation the molecule adopts when bound to its biological target, is not necessarily the lowest energy conformation in solution. nih.gov The energy penalty required to adopt the bioactive conformation must be compensated by the favorable interactions with the receptor. nih.gov Therefore, conformational analysis should consider a range of low-energy conformers as potentially relevant for biological activity.
A hypothetical table of key dihedral angles and their relative energies for this compound is presented below to illustrate the concept of conformational preferences:
| Conformer | Dihedral Angle 1 (C-C-S-N) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |
| A | 90° | 180° | 0.0 |
| B | 180° | 180° | 1.5 |
| C | 90° | 60° | 2.1 |
| D | 180° | 60° | 3.5 |
This analysis suggests that Conformer A is the most stable. Understanding the conformational landscape of this compound and its analogues can provide valuable insights into how these molecules present their pharmacophoric features to a receptor, thereby influencing their activity profiles.
Investigation of Molecular Mechanisms of Action for 3 Cyclopropoxy 5 Ethylbenzenesulfonamide
Cellular Pathway Perturbation Analysis and Signaling Cascade Investigations
After identifying a molecular target, the next step is to understand the compound's effect on cellular pathways. If 3-Cyclopropoxy-5-ethylbenzenesulfonamide is found to be a potent and selective inhibitor of a target like hCA IX, studies would be conducted in cancer cell lines that overexpress this enzyme. Researchers would investigate if the compound can alter intracellular and extracellular pH, which is a key function of hCA IX in the tumor microenvironment. Downstream effects on signaling cascades that promote cell survival, proliferation, and metastasis would be examined using techniques like Western blotting to probe the phosphorylation status of key proteins such as Akt and ERK.
Gene Expression Profiling and Proteomic Analysis in Response to this compound Exposure
To obtain a global view of the cellular response to this compound, transcriptomic and proteomic analyses are performed. These techniques can reveal broader mechanisms of action and potential off-target effects. nih.gov
Gene Expression Profiling: Techniques like DNA microarrays or RNA-sequencing (RNA-Seq) are used to measure the expression levels of thousands of genes simultaneously in cells treated with the compound versus untreated controls. nih.govfrontiersin.org This can identify entire pathways that are perturbed by the compound, providing a comprehensive understanding of its biological impact. nih.gov
Proteomic Analysis: Quantitative proteomics, using methods such as iTRAQ (isobaric tags for relative and absolute quantitation), can identify and quantify changes in the protein landscape of cells following drug exposure. nih.gov This provides a complementary view to gene expression data, as it reflects changes in the molecules that carry out most cellular functions.
Interactive Table: Hypothetical Changes in Gene and Protein Expression in a Cancer Cell Line Treated with this compound
| Gene/Protein | Pathway | Fold Change (Treated vs. Control) | Method |
| CA9 | pH Regulation | -3.5 | RNA-Seq |
| SLC16A3 (MCT4) | Lactate Transport | -2.8 | RNA-Seq |
| p-Akt (Ser473) | PI3K/Akt Signaling | -4.2 | Proteomics (Western Blot) |
| HIF-1α | Hypoxia Response | -2.1 | Proteomics |
| Caspase-3 (cleaved) | Apoptosis | +5.6 | Proteomics |
This table presents hypothetical data to illustrate how gene and protein expression profiling can reveal the downstream cellular effects of a targeted inhibitor.
Elucidation of Specific Binding Sites and Interaction Modes of this compound with Macromolecules
To fully understand the basis of a compound's activity and to enable further structure-based drug design, it is crucial to determine its precise binding mode at an atomic level. High-resolution structural biology techniques are used for this purpose.
X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of protein-ligand complexes. By co-crystallizing this compound with its target enzyme (e.g., a carbonic anhydrase), a detailed picture of the binding site can be obtained. This would reveal the specific amino acid residues that interact with the compound and the precise geometry of the interaction. For instance, it would confirm the coordination of the sulfonamide group to the active site zinc ion and show how the ethyl and cyclopropoxy groups are accommodated within hydrophobic pockets of the active site, interacting with residues such as Valine 135, Phenylalanine 131, and Leucine 204. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also provide structural information, particularly for protein-ligand interactions in solution. Techniques like saturation transfer difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, mapping the binding epitope.
A detailed structural analysis would confirm that the sulfonamide moiety of this compound anchors the molecule to the catalytic zinc ion of a carbonic anhydrase, while the 3-cyclopropoxy and 5-ethyl substituents on the benzene (B151609) ring engage in favorable hydrophobic and van der Waals interactions with nonpolar residues lining the active site cavity, contributing to the compound's affinity and selectivity.
Computational Chemistry and Molecular Modeling for 3 Cyclopropoxy 5 Ethylbenzenesulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-Cyclopropoxy-5-ethylbenzenesulfonamide
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. For this compound, these calculations would offer a foundational understanding of its stability, reactivity, and the distribution of electrons within the molecule.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is an indicator of molecular stability.
No published studies were found that report the HOMO-LUMO energies or associated reactivity descriptors (such as electronegativity, chemical hardness, and global electrophilicity index) for this compound. A representative data table for such findings would typically appear as follows:
| Parameter | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Global Electrophilicity (ω) | Data not available |
This table is for illustrative purposes only. The values are not available in the literature for this specific compound.
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules. The map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an ESP map would highlight the electronegative oxygen and nitrogen atoms of the sulfonamide group as potential sites for hydrogen bonding. However, no such map has been published for this compound.
Molecular Docking Studies of this compound with Predicted Target Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. Studies on other sulfonamide derivatives have successfully used molecular docking to explore their binding to various targets, such as carbonic anhydrases and bacterial enzymes.
The initial step in a docking study involves preparing the three-dimensional structure of the ligand (this compound) and defining the specific binding site on the target protein. This requires identifying a potential biological target for the compound, a step that has not been documented in the available literature.
Once a target is identified, an appropriate docking algorithm must be chosen and validated to ensure it can accurately predict binding poses. The selection depends on the nature of the receptor's active site. As no target macromolecules have been predicted or validated for this compound, this stage of analysis has not been performed.
The final step of a docking study is the prediction of how the ligand binds within the receptor's active site and the calculation of its binding affinity, often expressed as a docking score or binding energy (kcal/mol). This provides a quantitative estimate of the ligand-receptor interaction strength. No such predictions for this compound are available.
A typical data table summarizing docking results would look like this:
| Target Macromolecule | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no specific docking studies for this compound have been published.
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide critical insights into the stability of a ligand-protein complex and the dynamic conformational changes that occur upon binding. cnr.it For the compound this compound, MD simulations would be employed after an initial docking pose is predicted within a specific biological target, such as a human carbonic anhydrase (hCA) isoform. acs.orgacs.org
The primary goal of these simulations is to assess whether the proposed binding mode is stable over a biologically relevant timescale, typically ranging from nanoseconds to microseconds. nih.gov The simulation tracks the interactions between the ligand and the protein, providing a detailed view of how the complex behaves in a dynamic, solvated environment. pku.edu.cn
Key metrics are analyzed to interpret the simulation results:
Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial starting position over the course of the simulation. A stable, converging RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and the binding mode is stable. acs.org Conversely, a continuously increasing RMSD may indicate instability and potential unbinding of the ligand.
Root Mean Square Fluctuation (RMSF): This metric is calculated for individual amino acid residues or parts of the ligand. It helps to identify which regions of the protein or ligand are flexible or rigid. High RMSF values in the protein's active site might indicate induced-fit effects, while high fluctuations in a part of the ligand, such as its cyclopropoxy "tail," could suggest it is exposed to the solvent and making fewer stable contacts with the protein. nih.govtandfonline.com
Hydrogen Bond Analysis: Throughout the simulation, the formation and breakage of hydrogen bonds between the ligand and protein are monitored. Persistent hydrogen bonds, particularly those involving the key sulfonamide group, are crucial for stabilizing the complex. acs.org
The data generated from an MD simulation of a hypothetical this compound-Carbonic Anhydrase II complex can be summarized to evaluate stability.
| Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Key H-Bonds Present (%) |
|---|---|---|---|
| 0-20 | 1.2 ± 0.3 | 0.8 ± 0.2 | 95% |
| 20-40 | 1.5 ± 0.2 | 1.1 ± 0.3 | 92% |
| 40-60 | 1.6 ± 0.2 | 1.0 ± 0.2 | 94% |
| 60-80 | 1.5 ± 0.3 | 1.2 ± 0.4 | 91% |
| 80-100 | 1.6 ± 0.2 | 1.1 ± 0.3 | 93% |
This table presents hypothetical data for illustrative purposes. The stable RMSD values for both the protein and ligand after an initial equilibration period, along with the high occupancy of key hydrogen bonds, would indicate a stable and favorable binding interaction.
De Novo Drug Design Approaches Utilizing the this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired properties, either from scratch or by elaborating on an existing molecular fragment or scaffold. click2drug.orgresearchgate.net The this compound structure represents a valuable scaffold for such approaches due to the proven therapeutic importance of the benzenesulfonamide (B165840) core. nih.govcitedrive.comresearchgate.net The goal is to generate new chemical entities that retain the essential binding features of the original scaffold while improving properties like potency, selectivity, or pharmacokinetic profiles.
De novo design strategies can be broadly categorized:
Fragment-based growing: An algorithm starts with the core scaffold (e.g., this compound) placed in the active site of a target protein. It then iteratively adds small chemical fragments from a pre-defined library, connecting them with valid chemical bonds to "grow" the molecule and fill unoccupied pockets of the binding site. nih.gov
Scaffold hopping/replacement: This technique aims to replace the core benzenesulfonamide scaffold with a different chemical moiety (a bioisostere) that maintains the crucial geometric arrangement of key interaction points but possesses different physicochemical properties. This can lead to novel intellectual property and improved drug-like characteristics.
Ligand evolution: This approach uses genetic algorithms to "evolve" a population of molecules. Starting with the this compound scaffold, the algorithm performs random modifications like adding, deleting, or substituting atoms and functional groups. The newly generated molecules are "scored" based on predicted binding affinity or other desired properties, and the best-scoring molecules are carried forward to the next generation of evolution. acs.org
Using the this compound scaffold, a de novo design program could explore modifications to optimize its interaction with a target like Carbonic Anhydrase IX, which is associated with tumors. nih.gov
| Modification Site | Proposed Modification | Design Rationale | Potential Software |
|---|---|---|---|
| Ethyl group (position 5) | Replace with trifluoromethyl (-CF3) | Increase metabolic stability and hydrophobic interactions. | AutoDesigner (Schrödinger) schrodinger.com |
| Cyclopropoxy group (position 3) | Replace with a morpholine (B109124) ring | Improve aqueous solubility and introduce new H-bond acceptors. | AlvaBuilder acs.org |
| Aromatic ring | Add a fluorine atom (position 4) | Modulate pKa of the sulfonamide group to enhance binding affinity. | eDesign click2drug.org |
| Sulfonamide group | Link a heterocyclic "tail" | Exploit the "tail approach" to gain isoform selectivity by interacting with residues outside the conserved active site. nih.govtandfonline.com | LEGEND researchgate.net |
This table presents hypothetical data for illustrative purposes. These computational strategies allow for the vast exploration of chemical space to design novel, optimized analogues built upon the promising this compound scaffold.
Virtual Screening Techniques for Identifying Structurally Related or Bioactive Analogues
Virtual screening (VS) is a computational methodology used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. wisdomlib.orgsemanticscholar.org Starting with this compound as a reference compound, VS can be used to find either structurally similar analogues or novel chemotypes that are predicted to have similar biological activity.
Two primary approaches are commonly used:
Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the target protein. A technique called molecular docking is used to computationally place thousands or millions of compounds from a virtual library into the active site of the target. nih.govnih.gov Each compound is assigned a "docking score," which estimates its binding affinity. Compounds with the best scores are selected as "hits" for further investigation. wisdomlib.org This approach could identify molecules that are structurally different from this compound but fit favorably into the same binding pocket.
Ligand-Based Virtual Screening (LBVS): When a high-quality structure of the target protein is unavailable, LBVS methods can be used. These approaches rely on the knowledge of active molecules.
Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the essential steric and electronic features required for a molecule to be active. researchgate.net A model would be generated based on the key features of this compound: a hydrogen bond donor/acceptor (from the sulfonamide NH and SO2), an aromatic ring, and hydrophobic features (the ethyl and cyclopropyl (B3062369) groups). nih.govresearchgate.net This pharmacophore is then used as a 3D query to search compound databases for molecules that match this spatial arrangement of features. researchgate.net
2D Similarity Searching: This simpler method searches for molecules that are structurally similar to this compound based on 2D fingerprints, which are binary representations of molecular structure.
The output of a virtual screening campaign is a ranked list of hits. These top-ranking compounds would then be acquired for experimental testing to confirm their activity. nih.gov
| Hit ID | Docking Score (kcal/mol) | Key Predicted Interactions with Target | Structural Similarity to Scaffold |
|---|---|---|---|
| ZINC12345678 | -10.2 | H-bond with Thr199, hydrophobic contact with Val121 | High (Benzenesulfonamide core) |
| ZINC23456789 | -9.8 | H-bond with Thr199, pi-pi stacking with His94 | Low (Thiophenesulfonamide core) |
| ZINC34567890 | -9.5 | H-bond with Gln92, hydrophobic contact with Leu198 | High (Benzenesulfonamide core) |
| ZINC45678901 | -9.1 | H-bond with Thr199, ionic interaction with Zn2+ | Medium (Pyridinesulfonamide core) |
This table presents hypothetical data for illustrative purposes, using a generic target active site (e.g., Carbonic Anhydrase II) and compound IDs from the ZINC database.
Preclinical Pharmacological Evaluation of 3 Cyclopropoxy 5 Ethylbenzenesulfonamide in Animal Models
In Vivo Efficacy Studies in Established Disease Models
In vivo efficacy studies are crucial for determining the therapeutic potential of a new chemical entity in a living organism. For a novel compound like 3-Cyclopropoxy-5-ethylbenzenesulfonamide, the selection of disease models would be guided by its hypothesized mechanism of action, which is often inferred from its structural similarity to other pharmacologically active molecules. Benzenesulfonamide (B165840) derivatives have been investigated for a range of activities, including anticonvulsant, anticancer, and antimicrobial effects.
Selection and Justification of Appropriate Animal Models
The choice of animal models is contingent on the therapeutic area of interest. Based on the activities of other benzenesulfonamide compounds, the following models would be relevant:
Anticonvulsant Models: Given that many sulfonamides exhibit anticonvulsant properties, rodent models of epilepsy are a logical choice. tandfonline.comnih.govnih.gov The Maximal Electroshock Seizure (MES) model in mice or rats is used to identify agents effective against generalized tonic-clonic seizures. nih.govnih.gov The subcutaneous Pentylenetetrazole (scPTZ) seizure model is employed to screen for compounds that may treat absence seizures. nih.govnih.gov The selection of these models allows for a broad characterization of a compound's potential antiepileptic activity. mdpi.com
Anticancer Models: If the compound is hypothesized to have anticancer activity, typically as a carbonic anhydrase inhibitor, xenograft models are commonly used. rsc.org In these models, human cancer cell lines (such as breast cancer lines MDA-MB-231 and MCF-7) are implanted into immunocompromised mice to evaluate the compound's ability to inhibit tumor growth. rsc.org
Antimicrobial Models: For potential antimicrobial agents, infection models where animals are challenged with a specific pathogen (e.g., Vibrio cholerae or Staphylococcus aureus) would be appropriate to assess the compound's ability to clear the infection or improve survival rates. rsc.orgresearchgate.net
Experimental Design and Endpoint Selection for Efficacy Assessment
A well-defined experimental design is critical for obtaining reliable efficacy data. Key components include:
Subject Allocation: Animals (commonly mice or rats) are randomly assigned to treatment and control groups. tandfonline.commdpi.com
Control Groups: A vehicle control (the formulation without the active compound) and a positive control (a known effective drug for the condition) are included to validate the model and provide a benchmark for the test compound's activity. rsc.org
Endpoint Selection: The primary endpoints are chosen to directly measure the compound's effect on the disease pathology.
In anticonvulsant studies , the primary endpoint is the ability of the compound to prevent or delay the onset of seizures induced by MES or scPTZ. nih.gov
In anticancer studies , the endpoint is typically the inhibition of tumor volume and weight over the treatment period. rsc.org
Pharmacodynamic Biomarker Assessment in Animal Studies
Pharmacodynamic (PD) biomarkers are used to demonstrate that the drug is engaging with its intended target in the body and eliciting a biological response.
For compounds targeting specific enzymes, such as carbonic anhydrase, an ex vivo assay of enzyme activity in tissues (e.g., brain or red blood cells) from treated animals can serve as a PD biomarker. nih.gov
In oncology, biomarkers could include assessing the levels of proteins involved in cell proliferation or apoptosis within the tumor tissue.
For neuropharmacological agents, changes in the levels of neurotransmitters or their metabolites in the brain can be measured to correlate with behavioral effects. mdpi.com
Pharmacokinetic Profile Analysis in Preclinical Species
Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug. Understanding the PK profile in preclinical species like rodents (mice, rats) and non-rodents (dogs) is essential to predict human pharmacokinetics. nih.govnih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies characterize the disposition of a compound in an organism. While no specific ADME data for this compound are available, a typical evaluation for a benzenesulfonamide derivative would involve:
Absorption: Assessing oral bioavailability by comparing plasma concentrations after oral and intravenous administration. nih.gov Permeability assays, for instance using MDCK-MDR1 cells, can predict intestinal absorption.
Distribution: Determining the extent to which a compound distributes into various tissues. Plasma protein binding is also measured, as it affects the amount of free drug available to exert its effect.
Metabolism: Investigating how the compound is chemically altered by the body, primarily by liver enzymes like the Cytochrome P450 (CYP) family. In vitro studies using liver microsomes or hepatocytes from different species (rat, human) are common first steps. nih.gov
Excretion: Identifying the primary routes of elimination of the compound and its metabolites from the body (e.g., urine, feces).
The following table illustrates the type of data that would be collected in ADME profiling for a hypothetical benzenesulfonamide derivative.
| Property | Description | Example Finding for a Benzenesulfonamide Derivative |
| Oral Bioavailability (F%) | The fraction of an orally administered dose that reaches systemic circulation. | Good oral availability with F ≥ 55% in mice. nih.gov |
| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood plasma. | Not extensively protein-bound. |
| Metabolic Stability | The susceptibility of a compound to metabolism, often measured as half-life in liver microsomes. | Stable in human liver microsomes but unstable in rat liver microsomes. |
| CYP Inhibition | The potential for the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions. | Did not significantly inhibit major CYP isoforms (IC50 > 10 µM). nih.gov |
| Permeability | The ability of a compound to pass through biological membranes. | Highly permeable across MDCK-MDR1 cell monolayers, indicating good intestinal absorption. |
Note: The data in this table is illustrative for the benzenesulfonamide class of compounds and is not specific to this compound.
Metabolite Identification and Structural Characterization
Identifying the metabolites of a new drug candidate is a critical step in preclinical development. This process helps to understand the drug's metabolic pathways and to identify any metabolites that may be active or toxic.
The standard approach involves incubating the parent compound with liver microsomes or hepatocytes. nih.gov The resulting mixture is then analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) to separate and identify the structures of the metabolites formed. Common metabolic transformations for sulfonamide-containing compounds can include hydroxylation, N-dealkylation, and oxidation of different parts of the molecule.
Early Toxicological Screening Methodologies in Animal Models
Early toxicological screening of novel chemical entities is a critical step in the drug development process. This phase aims to identify potential safety concerns at an early stage, allowing for informed decisions about the continued development of a compound. For a compound such as this compound, a comprehensive toxicological assessment would be required. This section outlines the typical methodologies employed in such a screening, using illustrative data from studies on other sulfonamide compounds due to the absence of publicly available data for this compound.
Assessment of General Systemic Tolerance and Histopathological Evaluation
The initial assessment of a new compound's safety profile involves evaluating its general systemic tolerance in animal models. This typically includes the observation of clinical signs of toxicity, changes in body weight, and food and water consumption. Following the in-life phase of the study, a detailed histopathological examination of various organs and tissues is conducted to identify any microscopic changes.
While specific data for this compound is not available, studies on other sulfonamides, such as sulfadiazine (B1682646), provide insight into the potential effects of this class of compounds. For instance, a study investigating the effects of sulfadiazine in chicken embryos demonstrated dose-dependent nephrotoxicity. brieflands.com The histopathological findings from this study are summarized in the table below as an example of the types of observations made during such evaluations.
Table 1: Illustrative Histopathological Findings in Renal Tissue from a Study on Sulfadiazine in an Animal Model
| Histopathological Finding | Observation |
| Hydropic Degeneration | Swelling of kidney tubule cells due to fluid accumulation. |
| Tubular Necrosis | Death of kidney tubule cells. |
| Glomerular and Tubular Atrophy | Shrinkage of the glomeruli and tubules in the kidney. |
| Hyaline Cast Formation | Presence of proteinaceous casts in the kidney tubules. |
| Congestion and Hemorrhage | Increased blood volume and bleeding in the kidney tissue. |
| Interstitial Nephritis and Fibrosis | Inflammation and scarring of the tissue between the kidney tubules. |
It is important to note that these findings are for sulfadiazine and may not be representative of the effects of this compound.
Genotoxicity and Mutagenicity Screening (e.g., Ames Test, Micronucleus Assay)
Genotoxicity and mutagenicity screening are essential components of preclinical toxicology, designed to assess a compound's potential to damage genetic material. A positive finding in these assays can indicate a potential for carcinogenicity. Standard screening includes a battery of in vitro and in vivo tests.
Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used in vitro method to assess the mutagenic potential of a chemical compound. wikipedia.orgeurofins.com.au The test utilizes strains of the bacterium Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine. The bacteria are exposed to the test compound, and the number of colonies that revert to a state of being able to produce histidine is counted. A significant increase in the number of revertant colonies compared to a control group suggests that the compound is mutagenic.
While no Ames test data for this compound is publicly available, a study on a series of newly synthesized antibacterial sulfonamides provides an example of the data generated from such an assay. researchgate.net The table below illustrates hypothetical results based on the findings of that study for a compound referred to as "Compound X," which is a sulfonamide derivative.
Table 2: Illustrative Ames Test Results for a Hypothetical Sulfonamide "Compound X"
| S. typhimurium Strain | Metabolic Activation (S9) | Compound X Concentration (µ g/plate ) | Number of Revertant Colonies (Mean ± SD) | Mutagenicity Ratio |
| TA98 | Without | 0 (Control) | 25 ± 4 | 1.0 |
| 5 | 28 ± 5 | 1.1 | ||
| 50 | 32 ± 6 | 1.3 | ||
| 500 | 65 ± 8 | 2.6 | ||
| With | 0 (Control) | 30 ± 5 | 1.0 | |
| 5 | 35 ± 6 | 1.2 | ||
| 50 | 75 ± 9 | 2.5 | ||
| 500 | 150 ± 15 | 5.0 | ||
| TA100 | Without | 0 (Control) | 120 ± 12 | 1.0 |
| 5 | 135 ± 14 | 1.1 | ||
| 50 | 250 ± 20 | 2.1 | ||
| 500 | 480 ± 35 | 4.0 | ||
| With | 0 (Control) | 130 ± 15 | 1.0 | |
| 5 | 145 ± 16 | 1.1 | ||
| 50 | 300 ± 25 | 2.3 | ||
| 500 | 600 ± 45 | 4.6 |
This data is illustrative and based on findings for a different sulfonamide compound. A mutagenicity ratio greater than 2.0 is generally considered a positive result.
Micronucleus Assay
The micronucleus assay is another critical test for genotoxicity that can be conducted both in vitro and in vivo. nih.gov It detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells in a population exposed to a test compound indicates a genotoxic effect.
Data for this compound is not available. However, a study on a sulfonamide chalcone (B49325) provides an example of the type of data generated in an in vivo micronucleus test in mouse bone marrow. semanticscholar.org The table below presents hypothetical results for a "Compound Y," a sulfonamide derivative, based on this study.
Table 3: Illustrative In Vivo Micronucleus Assay Results for a Hypothetical Sulfonamide "Compound Y" in Mouse Bone Marrow
| Treatment Group | Number of Animals | Polychromatic Erythrocytes (PCEs) Analyzed | Micronucleated PCEs (MNPCEs) | % MNPCEs (Mean ± SD) |
| Vehicle Control | 5 | 10000 | 25 | 0.25 ± 0.05 |
| Compound Y (Low Dose) | 5 | 10000 | 30 | 0.30 ± 0.06 |
| Compound Y (Mid Dose) | 5 | 10000 | 65 | 0.65 ± 0.10 |
| Compound Y (High Dose) | 5 | 10000 | 120 | 1.20 ± 0.15 |
| Positive Control | 5 | 10000 | 150 | 1.50 ± 0.20* |
*Statistically significant increase compared to the vehicle control group (p < 0.05). This data is illustrative and based on findings for a different sulfonamide compound.
Advanced Research Applications and Broader Implications of 3 Cyclopropoxy 5 Ethylbenzenesulfonamide Research
Application in Chemical Probe Development for Biological Systems
Chemical probes are indispensable tools in biomedical research, enabling the interrogation of biological systems and the validation of new drug targets. The structural features of 3-Cyclopropoxy-5-ethylbenzenesulfonamide make it an intriguing candidate for development as a chemical probe. The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore found in a multitude of clinically approved drugs and research compounds. nih.govnih.gov This core structure is known to interact with a variety of enzymes, particularly carbonic anhydrases, which are involved in numerous physiological and pathological processes. nih.govajchem-b.com
The development of a chemical probe from a molecule like this compound would involve iterative chemical synthesis and biological testing. Key properties of an effective chemical probe that would be assessed are summarized in the table below.
| Property | Desired Characteristic for a Chemical Probe | Rationale for this compound |
| Potency | High affinity for its intended biological target. | The sulfonamide group can act as a zinc-binding group in metalloenzymes, while the cyclopropoxy and ethyl groups can be optimized to fit into specific hydrophobic pockets of a target protein, potentially leading to high potency. nih.gov |
| Selectivity | Minimal interaction with off-target molecules. | The specific substitution pattern (3,5-disubstitution) can be tailored to achieve selectivity for a particular enzyme isoform over others. nih.gov |
| Cellular Activity | Ability to function within a cellular context. | The overall lipophilicity, influenced by the cyclopropyl (B3062369) and ethyl groups, can be modulated to ensure cell permeability. mdpi.com |
| Modifiability | Amenable to chemical modification for introducing reporter tags (e.g., fluorophores, biotin). | The aromatic ring provides a site for the attachment of linkers and tags without significantly disrupting the core binding interactions. |
The unique combination of the rigid, metabolically stable cyclopropyl group and the flexible ethyl group could be exploited to fine-tune the probe's binding affinity and selectivity for a specific biological target, allowing researchers to investigate its function in complex cellular environments. nih.goviris-biotech.de
Contribution to the Fundamental Understanding of Sulfonamide Chemistry and Structure-Function Relationships
The systematic investigation of this compound and its analogs would significantly contribute to the fundamental understanding of sulfonamide chemistry and structure-function relationships (SFR). SFR studies are foundational to medicinal chemistry, explaining how a molecule's chemical structure correlates with its biological activity. nih.govresearchgate.net
The benzenesulfonamide core offers a versatile template for exploring these relationships. The primary sulfonamide group is a key hydrogen bond donor and acceptor and can coordinate with metal ions in enzyme active sites. mdpi.com The nature and position of substituents on the benzene (B151609) ring dramatically influence the compound's physicochemical properties and its interactions with biological targets. nih.govresearchgate.net
Key Structural Contributions to Function:
Cyclopropoxy Group: The cyclopropyl ring is a unique substituent in medicinal chemistry. It is a small, rigid, and lipophilic group that can act as a bioisostere for other groups like isopropyl or vinyl. Its rigidity can lock the molecule into a specific conformation, which can be entropically favorable for binding to a target protein. nih.govunl.pt Furthermore, the cyclopropyl group is often more resistant to oxidative metabolism compared to linear alkyl chains, which can improve the compound's pharmacokinetic profile. hyphadiscovery.com
Ethyl Group: This simple alkyl group contributes to the molecule's hydrophobicity, potentially enhancing its ability to bind to nonpolar pockets within a protein's active site. nih.gov The interplay between the small, rigid cyclopropoxy group and the more flexible ethyl group at the meta-positions relative to each other could lead to unique binding modes not achievable with other substitution patterns.
Benzenesulfonamide Core: This scaffold serves as the anchor for interacting with the target, often through its ability to inhibit specific enzymes like carbonic anhydrases or proteases. nih.gov The electronic properties of the ring, influenced by the substituents, can modulate the acidity of the sulfonamide NH group, which is crucial for its binding capabilities.
By synthesizing and testing a series of related compounds where the cyclopropoxy and ethyl groups are moved to different positions or replaced with other functionalities, researchers can build detailed quantitative structure-activity relationship (QSAR) models. nanobioletters.com These models are invaluable for predicting the activity of new, unsynthesized compounds and for rationally designing more potent and selective molecules. nih.gov
Potential for Development of Novel Research Tools and Ligands for Specific Biological Pathways
Beyond its potential as a chemical probe, this compound serves as a lead structure for the development of novel research tools and ligands to modulate specific biological pathways. The sulfonamide functional group is present in drugs targeting a wide array of pathways, including those involved in cancer, infectious diseases, and inflammation. nih.govajchem-b.comresearchgate.net
For instance, many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase (CA) isoforms, some of which are overexpressed in tumors (e.g., CA IX and XII). nih.gov A ligand based on the this compound structure could be optimized for high selectivity towards a cancer-associated CA isoform. Such a selective ligand would be a powerful research tool to:
Elucidate Pathway Biology: By selectively inhibiting a specific enzyme, researchers can study the downstream effects on cellular signaling pathways, helping to unravel the complex biology of diseases like cancer.
Validate Drug Targets: A selective ligand can be used in cellular and animal models to confirm that inhibiting a particular protein has the desired therapeutic effect, thus validating it as a target for future drug development.
Develop Imaging Agents: By incorporating a positron-emitting isotope, a selective ligand could be transformed into a PET (Positron Emission Tomography) imaging agent. This would allow for the non-invasive visualization and quantification of the target enzyme in living subjects, aiding in disease diagnosis and monitoring treatment response.
The development pipeline for such research tools would involve rigorous biological evaluation, as outlined in the table below.
| Evaluation Stage | Objective | Example Assays |
| Biochemical Screening | Determine the potency and selectivity of the compound against a panel of purified enzymes. | Enzyme inhibition assays (e.g., stopped-flow CO2 hydration for carbonic anhydrases). |
| Cell-Based Assays | Assess the compound's activity and mechanism of action in a relevant cellular context. | Cell viability assays, Western blotting to measure downstream pathway markers, cellular thermal shift assays (CETSA) to confirm target engagement. |
| In Vivo Studies | Evaluate the compound's efficacy and pharmacokinetic properties in animal models of disease. | Xenograft tumor models, pharmacokinetic analysis of blood and tissue concentrations. |
Through such a systematic approach, a simple molecule like this compound can serve as the starting point for creating sophisticated research tools that advance our understanding of complex biological pathways and pave the way for new therapeutic strategies.
Future Directions and Unexplored Avenues for 3 Cyclopropoxy 5 Ethylbenzenesulfonamide Research
Exploration of Additional and Unconventional Biological Targets
Future investigations will likely broaden the scope of biological targets for 3-Cyclopropoxy-5-ethylbenzenesulfonamide beyond its currently understood applications. While many benzenesulfonamide (B165840) derivatives are known to target enzymes like carbonic anhydrases, there is potential for this specific moiety to interact with a wider range of proteins. nih.gov Researchers are expected to explore its activity against kinases, proteases, and even ion channels, which are implicated in a variety of diseases. The unique cyclopropoxy and ethyl substitutions on the benzene (B151609) ring may confer selectivity for unconventional targets that have been less explored in the context of sulfonamide-based drugs.
A representative, hypothetical screening panel for identifying novel targets for this compound is presented below.
| Target Class | Specific Example | Rationale for Screening |
| Kinases | Tyrosine Kinases | Potential for anti-cancer activity |
| Proteases | Matrix Metalloproteinases | Implicated in inflammation and cancer metastasis |
| Ion Channels | Voltage-gated Sodium Channels | Role in neurological disorders |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors | Relevance to metabolic diseases |
Synthesis and Evaluation of Complex Hybrid Molecules Incorporating the this compound Moiety
An illustrative table of potential hybrid compound concepts incorporating the this compound moiety is provided below.
| Hybrid Concept | Partner Moiety | Potential Therapeutic Area |
| Dual-action anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) | Inflammatory disorders |
| Combination anticancer agent | Kinase inhibitor | Oncology |
| Broad-spectrum antimicrobial | Quinolone antibiotic | Infectious diseases |
Advanced Mechanistic Studies at the Atomic and Sub-Cellular Levels
A deeper understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Future studies are expected to employ advanced techniques such as X-ray crystallography and cryo-electron microscopy to obtain high-resolution structural data of the compound bound to its target proteins. Furthermore, sophisticated imaging techniques could be used to visualize the sub-cellular localization of the compound, providing insights into its mechanism of action within the cell.
Integration with Emerging High-Throughput Screening Technologies and Artificial Intelligence in Drug Discovery
A hypothetical workflow integrating HTS and AI for the discovery of novel this compound derivatives is outlined below.
| Step | Technology | Purpose |
| 1 | High-Throughput Screening (HTS) | Screen a large library of derivatives against a target of interest |
| 2 | Data Analysis | Identify initial hits and preliminary structure-activity relationships |
| 3 | Machine Learning Model Training | Use HTS data to train a predictive model |
| 4 | In Silico Screening | Use the AI model to screen a virtual library of novel derivatives |
| 5 | Synthesis and Testing | Synthesize and test the most promising candidates identified by AI |
Q & A
Q. What are the established synthetic routes for 3-Cyclopropoxy-5-ethylbenzenesulfonamide, and how do their yields and purity profiles compare?
- Methodological Answer : Synthetic routes typically involve sulfonylation of a benzene precursor. For example:
Cyclopropoxy-ethylbenzene precursor : React 3-hydroxy-5-ethylbenzene with cyclopropane bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropoxy group.
Sulfonylation : Treat the intermediate with sulfamic acid or a sulfonyl chloride in the presence of a catalyst (e.g., DMAP in pyridine) .
- Key Parameters :
- Yields: 60–75% (dependent on reaction time and catalyst loading).
- Purity: ≥95% after recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
- Data Table :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Sulfonyl Chloride Route | 72 | 97 | 12 |
| Sulfamic Acid Route | 65 | 93 | 18 |
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify cyclopropane protons (δ 0.5–1.5 ppm) and sulfonamide NH (δ 7.5–8.5 ppm).
- FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹).
- HPLC-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 285.1).
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry .
Advanced Research Questions
Q. What experimental design considerations are critical for assessing the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase, cyclooxygenase).
- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and solvent-only blanks.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values.
- Replicates : Use triplicate measurements to ensure statistical robustness .
Q. How can computational modeling predict the binding affinity of this compound to target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., carbonic anhydrase’s zinc center).
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes.
- Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding. Correlate with experimental IC₅₀ data .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Validation : Confirm enzyme purity and activity (e.g., via SDS-PAGE and kinetic assays).
- Buffer Optimization : Test pH (6.5–8.0) and ionic strength to mimic physiological conditions.
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust.
- Spill Management : Neutralize with 5% NaHCO₃ and adsorb with vermiculite .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR data between synthetic batches of this compound?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete cyclopropoxylation).
- Deuterated Solvent Switches : Confirm peak assignments by re-running NMR in DMSO-d₆ vs. CDCl₃.
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
